

Part 1: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-chlorostyrene oxide

Cat. No.: B053704

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The fundamental identity and physical characteristics of **(S)-3-chlorostyrene oxide** are crucial for its handling, application in reactions, and purification. While data for the specific (S)-enantiomer is often reported alongside its (R)-counterpart, the absolute physical properties (excluding the sign of optical rotation) are identical.

Table 1: Chemical Identifiers and Properties of **(S)-3-Chlorostyrene Oxide**

Property	Value	Reference
Chemical Name	(S)-2-(3-chlorophenyl)oxirane	[1]
Synonyms	(S)-3-Chlorostyrene Oxide, (S)-m-Chlorostyrene Oxide	[1]
CAS Number	97466-49-4, 115648-90-3	[1][2]
Molecular Formula	C ₈ H ₇ ClO	[1][2]
Molecular Weight	154.59 g/mol	[1][2]
Appearance	Liquid	[3]
Density	1.214 - 1.217 g/mL	[4]
Boiling Point	67-68 °C @ 1 mmHg	[5][4]
Melting Point	54-56 °C	[4][6]
Refractive Index (n ²⁰ /D)	1.551	[5]
Optical Rotation ([α] ²⁰ /D)	approx. -19° (neat)	Inferred from[5]
Flash Point	97 °C (207 °F) - closed cup	[5][4]
InChI Key	YVMKRPGFBQGEBF- VIFPVTCESA-N	Inferred
SMILES	C1=CC(=CC(=C1)C2C(O2)C) Cl	Inferred

Note on CAS Numbers: Multiple CAS numbers are associated with this compound in chemical databases. Researchers should verify the identity of the material using analytical data. The optical rotation for the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to its (R)-enantiomer.[5]

Part 2: Spectroscopic Characterization

Analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of **(S)-3-chlorostyrene oxide**. Below are the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides a clear fingerprint. The protons of the epoxide ring form a characteristic AMX spin system, appearing as distinct multiplets (typically doublets of doublets) in the 2.5-4.0 ppm range. The benzylic proton (adjacent to the phenyl ring) is the most downfield of the three due to the influence of both the oxygen atom and the aromatic ring. The aromatic protons will appear in the 7.0-7.5 ppm region, with splitting patterns dictated by the meta-substitution.
- ^{13}C NMR: The carbon spectrum is equally informative. The two carbons of the epoxide ring are expected to resonate in the 45-60 ppm range.^[7] The aromatic carbons will appear between 125-140 ppm, with the carbon atom bonded to chlorine showing a characteristic signal.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

Atom	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Rationale
Epoxide CH	~3.9	~52.5	Benzylic position, deshielded by ring and oxygen.
Epoxide CH ₂ (diastereotopic)	~2.8, ~3.2	~51.0	Shielded relative to benzylic CH; magnetically inequivalent.
Aromatic C-H	7.1 - 7.4	126 - 131	Typical aromatic region; specific shifts depend on position relative to Cl.
Aromatic C-Cl	-	~135	Quaternary carbon, deshielded by electronegative Cl.
Aromatic C-Epoxide	-	~139	Quaternary carbon, deshielded by attachment to the epoxide.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include:

- C-H stretch (aromatic): ~3050-3100 cm^{-1}
- C-H stretch (aliphatic): ~2950-3000 cm^{-1}
- C=C stretch (aromatic): ~1470-1600 cm^{-1}
- Epoxide ring vibrations (C-O stretch): Asymmetric stretch around 850-950 cm^{-1} and a symmetric "ring breathing" mode near 1250 cm^{-1} .

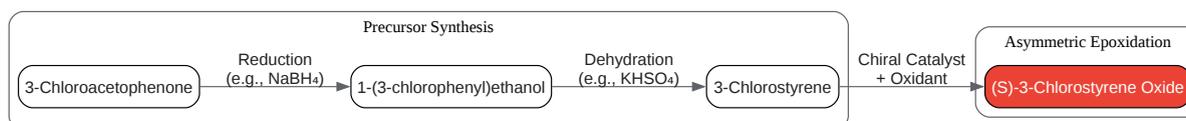
- C-Cl stretch: $\sim 700\text{-}800\text{ cm}^{-1}$

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M^+) at m/z 154 would be expected, along with a characteristic $M+2$ peak at m/z 156 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of CO or CHO from the epoxide ring and cleavage at the benzylic position.

Part 3: Synthesis Methodologies

The synthesis of enantiomerically pure **(S)-3-chlorostyrene oxide** typically involves the asymmetric epoxidation of its precursor, 3-chlorostyrene. The precursor itself can be synthesized via the dehydration of 1-(3-chlorophenyl)ethanol.[8]



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Caption: General synthetic workflow for **(S)-3-chlorostyrene oxide**.

Experimental Protocol: Metalloenzyme-like Catalytic Epoxidation

This protocol is adapted from a modern, green chemistry approach using a bio-inspired manganese catalyst and molecular oxygen as the terminal oxidant.[9] This method avoids stoichiometric amounts of potentially hazardous peracids.

Objective: To synthesize **(S)-3-chlorostyrene oxide** from 3-chlorostyrene via aerobic epoxidation. (Note: The referenced method is for general styrene derivatives; achieving high enantioselectivity would require a chiral ligand system not detailed in the source, but the general workflow is illustrative).

Materials:

- Manganese(II) chloride complex with a suitable chiral ligand (e.g., a chiral tris(2-pyridylmethyl)amine derivative)
- 3-Chlorostyrene (substrate)
- Isobutyraldehyde (co-reductant)
- Dichloromethane (solvent)
- Oxygen gas (oxidant)
- Three-neck round-bottom flask, magnetic stirrer, low-temperature condenser

Procedure:

- **Catalyst Preparation:** In a three-neck flask equipped with a magnetic stirrer and condenser, dissolve the chiral manganese catalyst (0.005 mol%) in dichloromethane (5 mL).
 - **Causality:** The catalyst is dissolved first to ensure it is fully available to participate in the catalytic cycle. Dichloromethane is a common solvent for this type of reaction.
- **Addition of Reagents:** To the catalyst solution, add isobutyraldehyde (5.0 mmol) followed by 3-chlorostyrene (1.0 mmol).
 - **Causality:** Isobutyraldehyde acts as a co-reductant, which, in the presence of O₂, generates an acylperoxy radical. This radical is the active oxidant in the catalytic cycle. The substrate is added last.
- **Initiation of Reaction:** Begin bubbling oxygen gas through the mixture at a steady rate (e.g., 10 mL/min) and maintain the reaction temperature at 30 °C using a water bath.
 - **Causality:** O₂ is the terminal oxidant. A controlled temperature is crucial for reaction selectivity and preventing catalyst degradation.
- **Monitoring and Workup:** Monitor the reaction progress by TLC or GC. Once the starting material is consumed (typically within 1-2 hours), stop the oxygen flow.

- Purification: Dilute the reaction mixture with additional dichloromethane. The product can be purified from the catalyst and co-reductant byproducts via flash column chromatography on silica gel.
 - Self-Validation: The identity and purity of the collected fractions should be confirmed by NMR spectroscopy and chiral HPLC to determine the enantiomeric excess (e.e.).

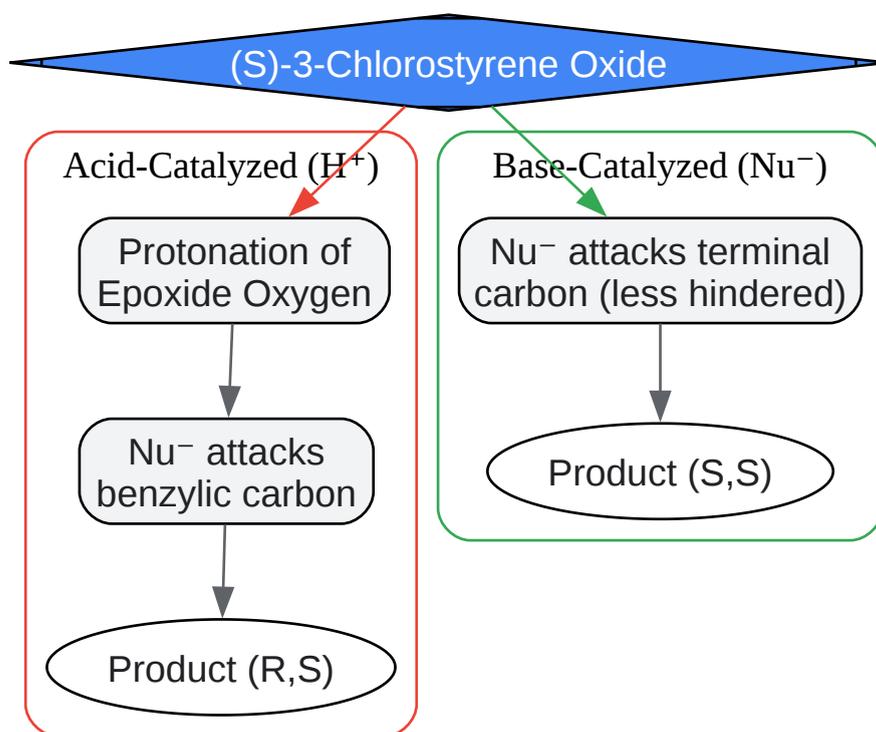
Part 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of **(S)-3-chlorostyrene oxide** stems from the high ring strain of the epoxide, making it susceptible to nucleophilic attack. These ring-opening reactions are highly stereospecific, proceeding via an S_N2 mechanism, which results in the inversion of stereochemistry at the center of attack.

Regioselectivity of Ring-Opening

The site of nucleophilic attack (regioselectivity) is dictated by the reaction conditions.

- Basic or Neutral Conditions: The nucleophile attacks the less sterically hindered carbon (the terminal CH_2) in a classic S_N2 fashion.
- Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The positive charge is stabilized more effectively at the more substituted, benzylic carbon. The reaction gains significant S_N1 character, and the nucleophile preferentially attacks this benzylic carbon.



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Caption: Regioselectivity in the ring-opening of **(S)-3-chlorostyrene oxide**.

Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine

Objective: To synthesize an (S)-1-amino-2-hydroxy-1-(3-chlorophenyl)ethane derivative.

Materials:

- **(S)-3-Chlorostyrene oxide**
- Benzylamine (nucleophile)
- Ethanol (solvent)
- Round-bottom flask, condenser, magnetic stirrer

Procedure:

- Setup: In a round-bottom flask, dissolve **(S)-3-chlorostyrene oxide** (1.0 eq) in ethanol.

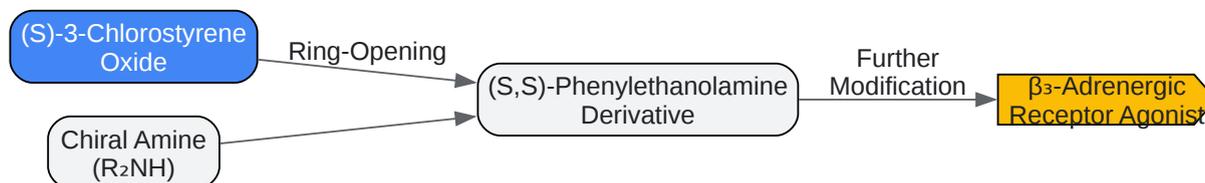
- Nucleophile Addition: Add benzylamine (1.1 eq) to the solution at room temperature.
 - Causality: A slight excess of the nucleophile ensures the complete consumption of the epoxide. Ethanol is a suitable protic solvent that can facilitate the reaction.
- Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
 - Causality: Heating accelerates the rate of the S_N2 reaction.
- Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
 - Self-Validation: The product structure, regiochemistry, and stereochemistry should be confirmed by 2D NMR techniques (like COSY and HSQC) and comparison to known compounds.

Part 5: Applications in Research and Drug Development

The primary application of **(S)-3-chlorostyrene oxide** is as a chiral intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chloro-containing compounds are prevalent in pharmaceuticals, and this epoxide is a key starting material for phenylethanolamine derivatives.[\[10\]](#)

Example Application: Synthesis of β_3 -Adrenergic Receptor Agonists

(R)- and (S)-chlorostyrene oxides are cited as reactants in the synthesis of phenylethanolamine derivatives that act as potent β_3 -adrenergic receptor agonists.[\[5\]](#) These agonists have therapeutic potential for treating conditions like overactive bladder and type 2 diabetes. The synthesis involves the stereospecific ring-opening of the epoxide with a suitable amine.



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Caption: Synthetic pathway toward β_3 -adrenergic receptor agonists.

This pathway leverages the epoxide's defined stereocenter to set a second stereocenter during the amine addition, resulting in a diastereomerically and enantiomerically pure product that is crucial for specific receptor binding and pharmacological activity.

Part 6: Safety, Handling, and Storage

(S)-3-chlorostyrene oxide is a hazardous chemical and requires careful handling to minimize exposure.

Hazard Identification:[5][4]

- GHS Classification: Skin Irritation (Category 2), Skin Sensitization (Category 1), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Protocol:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated chemical fume hood.[11]
- Dispensing: Use a syringe or cannula for liquid transfers to avoid generating vapors. Avoid all personal contact, including inhalation.[12]

- Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste.[12]

Storage:

- Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[12]
- Some suppliers recommend storing under an inert atmosphere, such as nitrogen, to prevent degradation.[4]
- Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures:[11]

- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

- PrepChem.com. Synthesis of 3,5-dichlorostyrene oxide. [\[Link\]](#)
- ChemBK. 3-chlorostyrene oxide. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Chlorostyrene: Synthesis and Reactivity. [\[Link\]](#)
- SpectraBase. (R)-(+)-(3-Chlorophenyl)oxirane - [13C NMR] - Spectrum. [\[Link\]](#)

- MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [[Link](#)]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [[Link](#)]

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Sources

- 1. (S)-3-CHLOROSTYRENE OXIDE | 115648-90-3 [[chemicalbook.com](#)]
- 2. (S)-3-CHLOROSTYRENE OXIDE | 97466-49-4 [[chemicalbook.com](#)]
- 3. (R)-(+)-(3-Chlorophenyl)oxirane ChiPros , produced by BASF, 98 62600-71-9 [[sigmaaldrich.com](#)]
- 4. [echemi.com](#) [[echemi.com](#)]
- 5. (R)-(+)-(3-氯苯基)环氧乙烷 | Sigma-Aldrich [[sigmaaldrich.com](#)]
- 6. [chembk.com](#) [[chembk.com](#)]
- 7. [spectrabase.com](#) [[spectrabase.com](#)]
- 8. [nbinno.com](#) [[nbinno.com](#)]
- 9. [mdpi.com](#) [[mdpi.com](#)]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. [capotchem.cn](#) [[capotchem.cn](#)]
- 12. [store.apolloscientific.co.uk](#) [[store.apolloscientific.co.uk](#)]
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